

4,4'-Dipyridyl Disulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,4'-Dipyridyl disulfide*

Cat. No.: B1208476

[Get Quote](#)

Introduction: **4,4'-Dipyridyl disulfide**, also known as 4,4'-dithiodipyridine, is an organic disulfide compound with the molecular formula $C_{10}H_8N_2S_2$.^[1] It is characterized by two pyridine rings linked by a disulfide bond.^[1] This symmetrical organodisulfide is a highly reactive thiol oxidant, making it a valuable tool in biochemical research, pharmaceutical development, and materials science.^[1] This guide provides an in-depth overview of its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of **4,4'-dipyridyl disulfide** are summarized in the table below.

Property	Value	References
Molecular Formula	$C_{10}H_8N_2S_2$	[1][2][3][4]
Molecular Weight	220.31 g/mol	[1][2][5]
Appearance	White to pale yellow powder	[3]
Melting Point	76-78 °C	[2]
Solubility	Soluble in 95% Ethanol	
CAS Number	2645-22-9	[2]

Synthesis

4,4'-Dipyridyl disulfide is synthesized through the oxidative dimerization of 4-thiopyridine.^[1] ^[2]^[5] This reaction involves an oxidizing agent that facilitates the formation of the disulfide bond between two thiol groups.^[1] The yield and purity of the final product can be optimized by controlling reaction conditions such as temperature and pH.^[1]

Key Applications

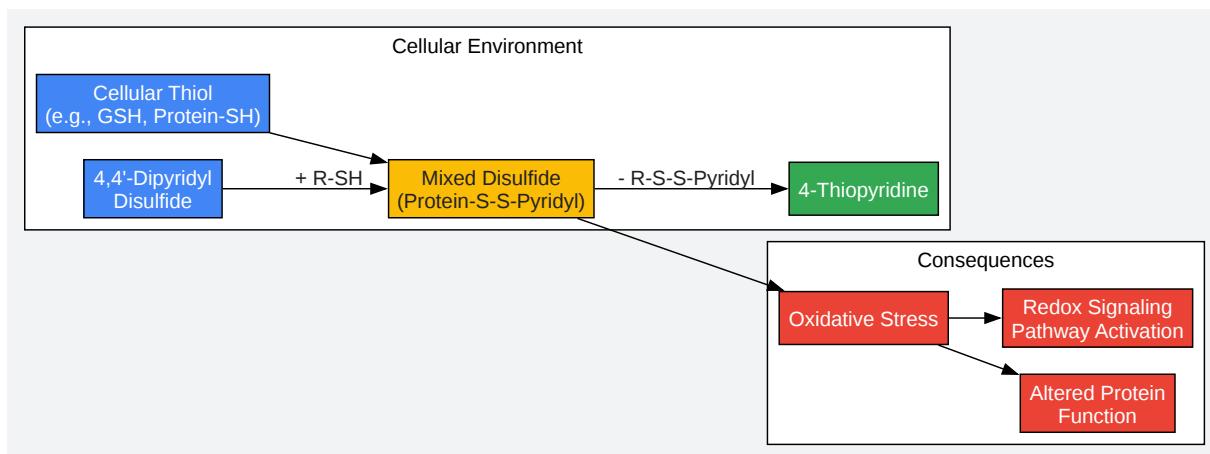
The versatile reactivity of **4,4'-dipyridyl disulfide** lends itself to a wide range of applications in various scientific fields.

Biochemical Research:

- Thiol Quantification: It is widely used as a reagent for measuring the concentration of thiol groups in biochemical assays.^[1]
- Redox Biology: Its ability to react with thiols allows for the study of redox states and oxidative stress in biological systems.^[1] It can induce oxidative stress, particularly at low pH levels.^[1]
- Protein Studies: Researchers have used **4,4'-dipyridyl disulfide** to induce the dissociation of the GroEL protein complex, aiding in the study of its structure and function.^[1]

Pharmaceutical and Drug Development:

- Drug Delivery: Pyridyl disulfide chemistry is employed in bioconjugation to create drug delivery systems, such as anchoring cysteine-terminal peptides to thiol-reactive lipids in liposomal formulations.^[6] This allows for the targeted delivery and release of cargo molecules.^[6]^[7] Disulfide bonds are stable in circulation but can be cleaved by intracellular reducing agents like glutathione, enabling targeted drug release.^[7]
- Drug Metabolism and Activation: It is investigated for its potential role in drug metabolism and activation processes.^[1]
- Bioactive Compound Synthesis: It serves as a building block for the synthesis of various bioactive compounds.^[3]


Material Science:

- Polymer Chemistry: It acts as a cross-linking agent in the synthesis of polymers, enhancing their mechanical properties and thermal stability.[3]
- Surface Modification: **4,4'-dipyridyl disulfide** is used to modify self-assembled monolayers on gold surfaces, which can then be used to attach biomolecules for applications in biosensors and protein-protein interaction studies.[1][2][8]

Biological Activity and Mechanism of Action

The primary biological activity of **4,4'-dipyridyl disulfide** stems from its function as a potent and specific thiol oxidant.[1][9] It participates in thiol-disulfide exchange reactions, where it reacts with cellular thiols (R-SH), such as those in glutathione (GSH) or cysteine residues in proteins, to form mixed disulfides.[1] This reaction alters the cellular redox state and can lead to oxidative stress.[1]

Studies in yeast have shown that **4,4'-dipyridyl disulfide** is highly toxic, impairing growth at low micromolar concentrations.[9] Its toxicity is linked to the oxidation of cellular thiols, leading to an increase in the disulfide form of glutathione (GSSG) and a more oxidizing glutathione redox potential in the cytosol.[9] This specific "disulfide stress" is a key mechanism of its biological impact.[9] Consequently, cellular components involved in maintaining the glutathione and thioredoxin antioxidant pools are crucial for resistance to this compound.[9]

[Click to download full resolution via product page](#)

Figure 1: Thiol-disulfide exchange reaction of **4,4'-dipyridyl disulfide** with cellular thiols.

Experimental Protocols

1. Spectrophotometric Quantification of Thiols

4,4'-Dipyridyl disulfide can be used for the spectrophotometric estimation of thiols. The principle of this assay is the displacement of one of the pyridyl groups by a thiol, which liberates the 4-mercaptopyridine (4-pyridinethiol) anion. This anion has a different UV absorbance maximum than the parent disulfide.

- Reagents:

- 1 mM solution of **4,4'-dipyridyl disulfide** in ethanol.
- Buffer solution at pH 9.
- Thiol-containing sample.

- Procedure:
 - Prepare a blank solution containing the buffer.
 - Add a known volume of the thiol-containing sample to the buffer.
 - Add the 1 mM **4,4'-dipyridyl disulfide** solution.
 - Measure the absorbance at 285 nm, which corresponds to the 4-pyridinethiol anion. The absorbance of the disulfide is maximal at 324 nm.
 - The concentration of the thiol can be determined using the Beer-Lambert law, with a known extinction coefficient for the 4-pyridinethiol anion.[2]

2. Purification by Recrystallization

To obtain high-purity **4,4'-dipyridyl disulfide**, recrystallization is a common method.

- Solvents: Water, ethanol, acetone, benzene, or petroleum ether can be used as recrystallization solvents.[2]
- Procedure:
 - Dissolve the crude **4,4'-dipyridyl disulfide** in a minimum amount of the chosen hot solvent.
 - If necessary, filter the hot solution to remove any insoluble impurities.
 - Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
 - Collect the crystals by filtration.
 - Wash the crystals with a small amount of cold solvent.
 - Dry the purified crystals under vacuum.

Comparison with Structurally Similar Compounds

Compound	Structure Type	Primary Use	Key Features
4,4'-Dipyridyl Disulfide	Organic Disulfide	Redox biology research	Highly reactive thiol oxidant. [1]
Dithiothreitol (DTT)	Reducing Agent	Protein stabilization	Strong reducing agent that prevents oxidation of thiols. [1]
Cystamine	Organic Disulfide	Antioxidant properties	Derived from two cysteine molecules. [1]

Safety and Handling

4,4'-Dipyridyl disulfide is considered a hazardous substance.[\[10\]](#) It is irritating to the eyes, respiratory system, and skin.[\[10\]](#) Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[\[3\]](#)[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4,4'-Dipyridyl disulfide | 2645-22-9 [smolecule.com]
- 2. 4,4'-DIPYRIDYL DISULFIDE | 2645-22-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4,4'-Dithiodipyridine | C10H8N2S2 | CID 75846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lipid-peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Cytoplasmic glutathione redox status determines survival upon exposure to the thiol-oxidant 4,4'-dipyridyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [4,4'-Dipyridyl Disulfide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208476#4-4-dipyridyl-disulfide-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com